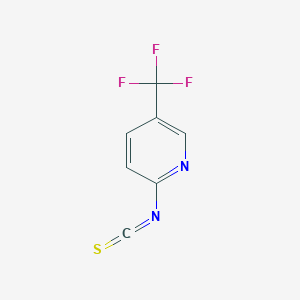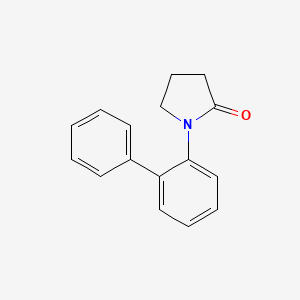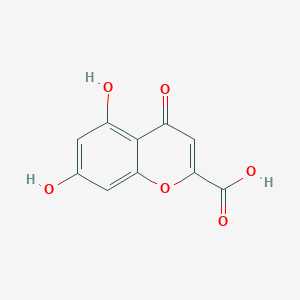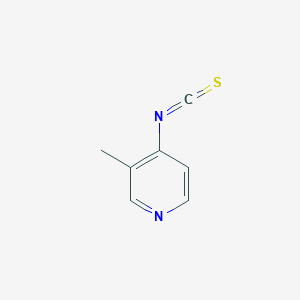
4-Isothiocyanato-3-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isothiocyanato-3-methylpyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 3-methylpyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-3-methylpyridine typically involves the reaction of 3-methylpyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the 3-methylpyridine to form the final product. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
4-Isothiocyanato-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding thioureas, carbamates, and dithiocarbamates.
Addition Reactions: The compound can participate in addition reactions with electrophiles, forming adducts.
Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Electrophiles: Various electrophilic reagents can be used for addition reactions.
Cyclization Agents: Specific catalysts and reaction conditions are required for cyclization reactions.
Major Products Formed
Thioureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Heterocyclic Compounds: Formed through cyclization reactions.
科学的研究の応用
4-Isothiocyanato-3-methylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for industrial processes.
作用機序
The mechanism of action of 4-Isothiocyanato-3-methylpyridine involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, resulting in the modification of their structure and function. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. Additionally, it can induce cellular responses such as apoptosis and cell cycle arrest through the activation of specific signaling pathways.
類似化合物との比較
4-Isothiocyanato-3-methylpyridine can be compared with other isothiocyanates such as:
Phenyl Isothiocyanate: Known for its strong electrophilic nature and use in organic synthesis.
Allyl Isothiocyanate: Found in mustard oil and known for its pungent odor and biological activities.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer properties.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of isothiocyanates with those of methylpyridines
List of Similar Compounds
- Phenyl Isothiocyanate
- Allyl Isothiocyanate
- Sulforaphane
- Benzyl Isothiocyanate
特性
分子式 |
C7H6N2S |
|---|---|
分子量 |
150.20 g/mol |
IUPAC名 |
4-isothiocyanato-3-methylpyridine |
InChI |
InChI=1S/C7H6N2S/c1-6-4-8-3-2-7(6)9-5-10/h2-4H,1H3 |
InChIキー |
DBGANKYDYKMBRD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


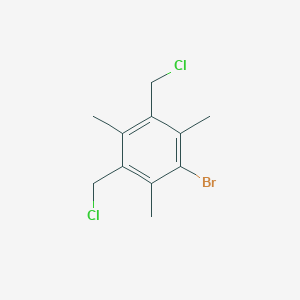
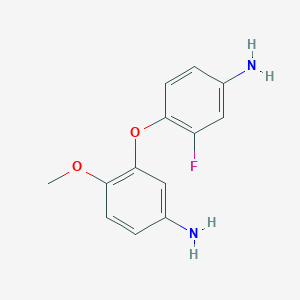
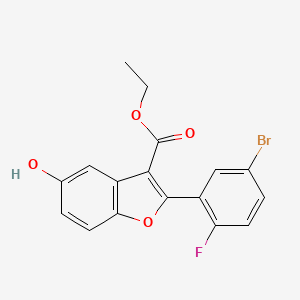



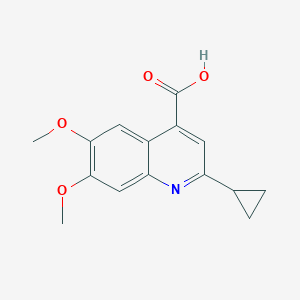
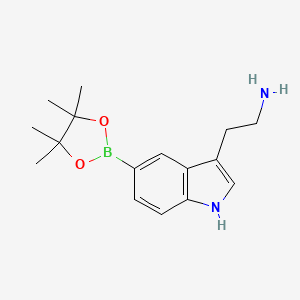

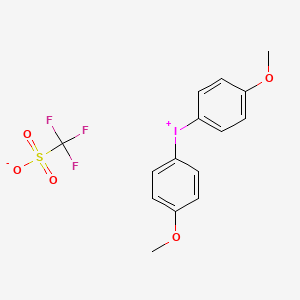
![1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine](/img/structure/B13697926.png)
